
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is a chemical compound that belongs to the class of aldehydes. It is a pale yellow liquid with a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It also inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties and can protect cells from oxidative stress. It also exhibits anti-inflammatory activity and can reduce inflammation in the body. Additionally, it has been shown to possess neuroprotective properties and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in lab experiments is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde. One area of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in various applications. The potential applications of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in material science, such as the development of new polymers and catalysts, also warrant further investigation.
Synthesemethoden
The synthesis of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde involves the reaction of (S)-proline with crotonaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antiviral properties. It has also been studied for its anticancer activity. Additionally, this compound has been used as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
174226-64-3 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,8-9H,1,3-7H2/t9-/m0/s1 |
InChI-Schlüssel |
DJQFPPRAYVOEMV-VIFPVBQESA-N |
Isomerische SMILES |
C=CCCN1CCC[C@H]1C=O |
SMILES |
C=CCCN1CCCC1C=O |
Kanonische SMILES |
C=CCCN1CCCC1C=O |
Synonyme |
2-Pyrrolidinecarboxaldehyde, 1-(3-butenyl)-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



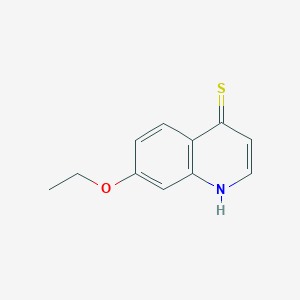
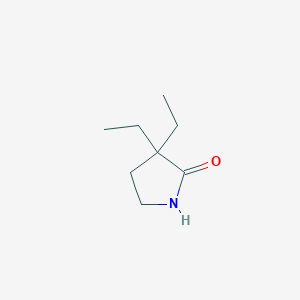

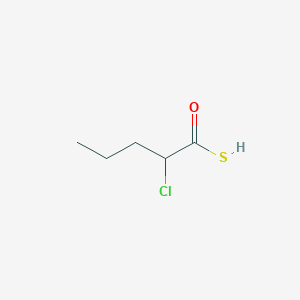
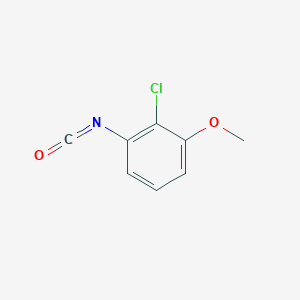
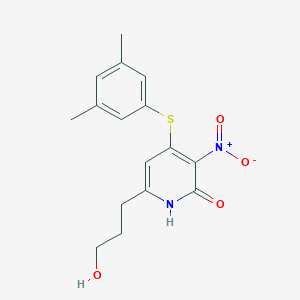

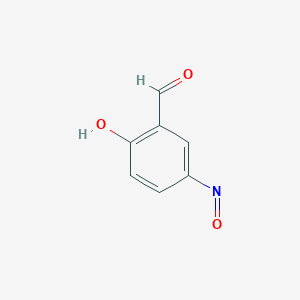

![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)


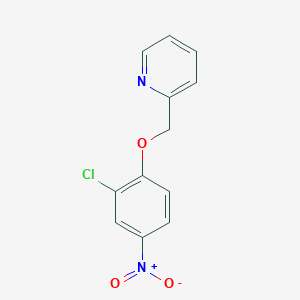
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)